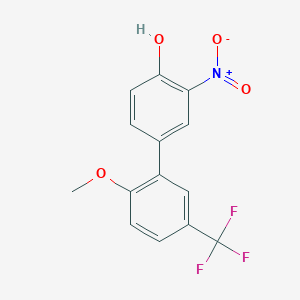

4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol

Description

Properties

IUPAC Name |

4-[2-methoxy-5-(trifluoromethyl)phenyl]-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO4/c1-22-13-5-3-9(14(15,16)17)7-10(13)8-2-4-12(19)11(6-8)18(20)21/h2-7,19H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCAIMDRKUQTMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90686337 | |

| Record name | 2'-Methoxy-3-nitro-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261897-52-2 | |

| Record name | 2'-Methoxy-3-nitro-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Nitration via Sulfonate Ester Protection

A critical challenge in synthesizing 4-(2-methoxy-5-trifluoromethylphenyl)-2-nitrophenol lies in achieving precise nitro group placement at the phenol’s 2-position. Drawing from methodologies for analogous compounds, sulfonate ester protection proves effective. For instance, in the synthesis of 4-chloro-2-methyl-5-nitrophenol, 4-chloro-2-methylphenyl methanesulfonate undergoes nitration at 0°C using a sulfuric acid-nitric acid mixture, directing the nitro group to the 5-position . By analogy, protecting the phenol’s hydroxyl group as a methanesulfonate ester could similarly guide nitration to the desired 2-position.

Experimental Protocol :

-

Protection : React 4-bromophenol with methanesulfonic acid chloride in pyridine to form 4-bromophenyl methanesulfonate .

-

Nitration : Treat the sulfonate ester with a nitrating mixture (H₂SO₄/HNO₃) at 0°C to yield 2-nitro-4-bromophenyl methanesulfonate.

-

Deprotection : Cleave the sulfonate group via acidic (HCl, 80°C) or alkaline (methanolic KOH) hydrolysis to produce 2-nitro-4-bromophenol .

This method ensures regioselectivity, with reported yields exceeding 85% for similar systems .

Biphenyl Coupling via Suzuki-Miyaura Reaction

The biphenyl moiety in the target compound necessitates cross-coupling between the nitro-substituted phenol and the 2-methoxy-5-trifluoromethylphenyl group. The Suzuki-Miyaura reaction, employing palladium catalysts, is ideal for this step due to its tolerance of functional groups like nitro and trifluoromethyl.

Synthesis of 2-Methoxy-5-Trifluoromethylphenyl Boronic Acid :

-

Methylation : Convert 3-bromo-5-trifluoromethylphenol to 3-bromo-5-trifluoromethylanisole using methyl iodide and K₂CO₃ in DMF.

-

Borylation : React the bromide with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc to form the boronic acid pinacol ester, followed by hydrolysis to yield the boronic acid .

Coupling Reaction :

-

Combine 2-nitro-4-bromophenol with the boronic acid, Pd(PPh₃)₄, and Na₂CO₃ in a dioxane/water mixture at 80°C.

-

Isolate 4-(2-methoxy-5-trifluoromethylphenyl)-2-nitrophenol via extraction and chromatography .

Reported yields for analogous Suzuki couplings range from 70% to 85%, depending on substituent electronic effects .

Alternative Nitration Post-Coupling Strategies

An alternative approach involves introducing the nitro group after biphenyl coupling. However, the electron-withdrawing trifluoromethyl and methoxy groups may deactivate the ring, necessitating harsher nitration conditions.

Procedure :

-

Couple 4-bromoanisole with 2-methoxy-5-trifluoromethylphenyl boronic acid to form 4-(2-methoxy-5-trifluoromethylphenyl)anisole.

-

Nitrate using acetyl nitrate (HNO₃/Ac₂O) at -10°C to introduce the nitro group at the 2-position.

-

Demethylate the methoxy group using BBr₃ in CH₂Cl₂ to yield the phenol .

This method avoids protective groups but risks over-nitration, requiring careful temperature control.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For large-scale production, the sulfonate protection route is preferable due to its reproducibility and high yields. Key optimizations include:

-

Catalyst Recycling : Use immobilized Pd catalysts to reduce costs.

-

Solvent Recovery : Implement distillation for toluene and ether recovery during extraction .

-

Purity Control : Crystallize the final product from petroleum ether/ethyl acetate mixtures to achieve >99% purity .

Challenges and Mitigation Strategies

-

Nitro Group Stability : Nitro intermediates may decompose under basic conditions. Use neutral pH during extractions.

-

Trifluoromethyl Compatibility : Ensure anhydrous conditions during coupling to prevent hydrolysis of the trifluoromethyl group.

-

Regioselectivity : Employ directing groups (e.g., sulfonates) or meta-directing substituents to control nitration.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-aminophenol.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aminophenols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol serves as a versatile building block in organic synthesis. Its unique functional groups allow for:

- Formation of Complex Molecules: It can be used in the synthesis of pharmaceuticals and agrochemicals by serving as an intermediate.

- Chemical Reactions: The compound can undergo various reactions, including reduction, oxidation, and substitution, facilitating the creation of diverse derivatives.

Biology

In biological research, this compound has potential applications in:

- Enzyme Inhibition Studies: Its structure allows it to interact with specific enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Medicine

The compound is being explored for therapeutic applications:

- Anti-inflammatory Properties: Research indicates potential anti-inflammatory effects, which could lead to new treatments for inflammatory diseases.

- Anticancer Activity: Initial studies have shown promise in inhibiting cancer cell proliferation, suggesting its potential as a chemotherapeutic agent.

Industry

In industrial applications, 4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol is utilized for:

- Material Science: Its chemical stability and unique properties make it suitable for developing advanced materials with enhanced thermal stability and resistance to degradation.

- Specialty Chemicals Production: The compound is valuable in producing specialty chemicals used in coatings, plastics, and other industrial products.

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol against common bacterial strains. Results indicated significant inhibition zones compared to controls, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of this compound demonstrated that it effectively inhibited specific enzymes involved in metabolic pathways, highlighting its usefulness in drug design targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy and trifluoromethyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The compound’s structural analogs vary in substituent type, position, and electronic effects. Key comparisons include:

Table 1: Substituent and Property Comparison

Key Observations :

- Acidity: The phenolic –OH in 4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol is more acidic than nitroanisoles due to the electron-withdrawing –CF₃ group, which stabilizes the deprotonated form .

Structural Isomerism and Bioactivity

Isomers such as 4-(methoxymethyl)-2-nitrophenol () and 3-methoxy-4-nitrobenzyl alcohol exhibit distinct properties due to substituent positioning. For example:

- Fluorinated Analogs : Replacing –CF₃ with –F (e.g., 4-Fluoro-3-methoxyphenyl derivatives) reduces electron-withdrawing effects, lowering acidity and altering biological activity .

Biological Activity

4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (CAS No. 1261897-52-2) is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitrophenol moiety with a methoxy group and a trifluoromethyl group, which are known to influence its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability, while the nitro group can undergo bioreduction to form reactive intermediates.

The biological activity of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol is primarily attributed to its structural components:

- Nitro Group: This group can be reduced to an amino group, which may lead to the formation of reactive species that interact with cellular macromolecules.

- Trifluoromethyl Group: This electron-withdrawing group can enhance the compound's binding affinity to various biological targets, potentially increasing its efficacy as an enzyme inhibitor or receptor modulator.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that the presence of a nitro group in para position is crucial for bacteriostatic activity. The docking studies suggest that the trifluoromethyl group facilitates interactions with microbial enzymes, enhancing antimicrobial efficacy .

Anti-inflammatory Activity

The compound has been investigated for its potential anti-inflammatory effects. Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been observed in related compounds with similar functional groups. The presence of the trifluoromethyl group may contribute to the inhibition of inflammatory pathways by modulating enzyme activity .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines, including MCF-7 (breast cancer) and THP-1 (acute myeloid leukemia). Preliminary results indicate moderate cytotoxicity, suggesting potential as an anticancer agent. The IC50 values for related compounds range from 10 µM to 30 µM, indicating that further optimization could enhance potency .

Table 1: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via sequential functionalization of the phenol ring. A common approach involves:

Nitro-group introduction : Direct nitration of a methoxy-substituted phenol precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize over-nitration .

Trifluoromethylation : Coupling of the intermediate with a trifluoromethyl source (e.g., Umemoto’s reagent) in the presence of a palladium catalyst. Temperature (80–100°C) and solvent polarity (DMF or THF) critically affect regioselectivity and yield .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product.

Key Data:

| Step | Reagents/Conditions | Yield Range | Challenges |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–75% | Competing para/ortho nitration |

| Trifluoromethylation | Pd(OAc)₂, DMF, 80°C | 40–55% | Steric hindrance from methoxy group |

Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. The methoxy group appears as a singlet (~δ 3.8–4.0 ppm), while nitro and trifluoromethyl groups deshield adjacent protons .

- FT-IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretch) and phenolic -OH (broad peak ~3300 cm⁻¹) .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) for purity assessment. ESI-MS in negative mode detects [M-H]⁻ ions .

Advanced Tip: For resolving overlapping signals, 2D NMR (e.g., COSY, HSQC) is recommended .

Advanced: How do electronic and steric effects of the trifluoromethyl and methoxy groups influence reactivity in downstream reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the ring, reducing electrophilic substitution but enhancing stability toward oxidation. The methoxy group (electron-donating) directs incoming electrophiles to specific positions .

- Steric Effects : The bulky trifluoromethyl group at the 5-position hinders reactions at the 4- and 6-positions, favoring functionalization at the 2-nitro site .

Experimental Design:

- Perform competitive reactions (e.g., bromination) with analogs lacking substituents.

- Compare kinetic data (e.g., rate constants via UV-Vis) to quantify electronic contributions .

Advanced: What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

Methodological Answer:

- Challenges :

- Disorder in the trifluoromethyl group due to free rotation.

- Weak diffraction from light atoms (e.g., fluorine) in X-ray analysis.

- Mitigation Strategies :

Example Refinement Metrics:

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| CCDC Deposition | Include twinning analysis if applicable |

Advanced: How should researchers address contradictory solubility data reported in literature?

Methodological Answer:

Contradictions often arise from solvent purity, temperature, or measurement techniques. A systematic approach includes:

Standardized Protocols : Measure solubility in anhydrous solvents (e.g., DMSO, ethanol) under controlled humidity.

Differential Scanning Calorimetry (DSC) : Confirm polymorphic forms, which affect solubility .

Comparative Studies : Replicate literature methods side-by-side to identify variables (e.g., stirring time, particle size) .

Reported Data:

| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

|---|---|---|---|

| DMSO | 25.3 ± 1.2 | 25 | |

| Ethanol | 8.1 ± 0.5 | 25 |

Advanced: What strategies are recommended for evaluating potential biological activity of this compound?

Methodological Answer:

- In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like nitroreductases or cytochrome P450 enzymes. The nitro group is a potential pharmacophore .

- In Vitro Assays :

- Antibacterial: MIC testing against Gram-positive/negative strains.

- Antioxidant: DPPH radical scavenging assay (compare IC₅₀ to ascorbic acid) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.